molecular formula C9H11NO2 B1313822 Ethyl 2-methylisonicotinate CAS No. 25635-17-0

Ethyl 2-methylisonicotinate

Cat. No.: B1313822
CAS No.: 25635-17-0
M. Wt: 165.19 g/mol
InChI Key: WOMYMRWGDVTGQI-UHFFFAOYSA-N
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Description

Ethyl 2-methylisonicotinate is an organic compound with the molecular formula C9H11NO2. It is a derivative of isonicotinic acid and is characterized by the presence of an ethyl ester group and a methyl group attached to the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Scientific Research Applications

Catalysis and Organic Synthesis

Ethyl 2-methyl-2,3-butadienoate, a compound related to ethyl 2-methylisonicotinate, has been used in phosphine-catalyzed [4 + 2] annulations. This process synthesizes tetrahydropyridines, indicating its utility in organic synthesis and catalysis (Zhu, Lan, & Kwon, 2003).

Complex Formation and Photophysical Properties

In the field of organometallic chemistry, ethyl 2,6-diphenylisonicotinate, a derivative of this compound, has been employed to synthesize platinum(II) complexes. These complexes have significant applications in understanding the photophysical properties of materials (Fuertes et al., 2012).

Polymer and Biomedical Applications

Research into poly(2-oxazoline)s, which include poly(2-methyl-2-oxazoline) and poly(2-ethyl-2-oxazoline), suggests their potential as replacements for poly(ethylene glycol) in pharmaceutical and biomedical applications. This indicates the relevance of this compound derivatives in developing new biomedical materials (Grube et al., 2018).

Crystallography and Molecular Analysis

The molecule ethyl 5,5''-dimethyl-2,2';6',2''-terpyridine-4'-carboxylate, related to this compound, has been synthesized for crystallographic studies. This contributes to the understanding of molecular interactions and crystal packing, relevant in materials science and chemistry (Kickelbick, Hoogenboom, & Schubert, 2005).

Environmental and Analytical Chemistry

This compound derivatives have been studied in the context of environmental chemistry, particularly concerning the contamination of water systems by gasoline additives like ETBE (ethyl-tert-butylether). These studies are crucial in understanding and mitigating the environmental impact of these compounds (van Wezel et al., 2009).

Catalytic Production and Sustainability

The catalytic production of higher alcohols from ethanol, involving derivatives of this compound, has been explored. This research is significant in the context of sustainability and the development of environmentally friendly chemical processes (Patel et al., 2015).

Safety and Hazards

Ethyl 2-methylisonicotinate is classified under GHS07 for safety . The hazard statements include H302, and the precautionary statements include P280, P305, P338, and P351 .

Biochemical Analysis

Biochemical Properties

Ethyl 2-methylisonicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinic acid receptors, where it acts as a ligand. This interaction can influence the activity of enzymes involved in the nicotinic acid pathway, such as nicotinamide adenine dinucleotide (NAD) synthetase. The binding of this compound to these receptors can modulate the enzymatic activity, leading to changes in the levels of NAD and other related metabolites .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to alter the expression of genes involved in oxidative stress response and mitochondrial function. This can lead to changes in cellular metabolism, including alterations in ATP production and reactive oxygen species (ROS) levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, this compound can inhibit the activity of certain dehydrogenases, leading to a decrease in the production of specific metabolites. Additionally, it can activate transcription factors that regulate gene expression, resulting in changes in the levels of various proteins and enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing mitochondrial function and reducing oxidative stress. At high doses, this compound can exhibit toxic effects, including liver damage and neurotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as NAD synthetase and nicotinamide phosphoribosyltransferase, influencing the production of NAD and other related metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites in the cell. Additionally, this compound can modulate the activity of enzymes involved in fatty acid metabolism, leading to changes in lipid profiles .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the mitochondria, nucleus, and endoplasmic reticulum. The compound’s localization is influenced by targeting signals and post-translational modifications. For example, this compound can be directed to the mitochondria through specific mitochondrial targeting sequences, where it can exert its effects on mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methylisonicotinate can be synthesized through the esterification of 2-methylisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylisonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be

Properties

IUPAC Name

ethyl 2-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMYMRWGDVTGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482095
Record name Ethyl 2-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25635-17-0
Record name Ethyl 2-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-methylpyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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